molecular formula C18H15FN2O2 B3019896 4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898418-65-0

4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B3019896
CAS No.: 898418-65-0
M. Wt: 310.328
InChI Key: YNFFGBIAWJJPOZ-UHFFFAOYSA-N
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Description

This compound features a tricyclic pyrrolo[3,2,1-ij]quinolin core with a 4-oxo group and a 4-fluorobenzamide substituent at the 8-position. The pyrroloquinoline system imparts rigidity, while the fluorine atom enhances metabolic stability and lipophilicity compared to non-halogenated analogs.

Properties

IUPAC Name

4-fluoro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c19-14-4-1-11(2-5-14)18(23)20-15-9-12-3-6-16(22)21-8-7-13(10-15)17(12)21/h1-2,4-5,9-10H,3,6-8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFFGBIAWJJPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as chromatography for the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline core or the benzamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the fluorinated benzene ring or the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, pyrroloquinoline derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
    • A study demonstrated that derivatives of pyrroloquinolines could effectively inhibit the proliferation of cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .
  • Neurological Disorders :
    • Compounds similar to 4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their ability to cross the blood-brain barrier and modulate neurotransmitter systems makes them suitable candidates for further investigation .

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of pyrroloquinoline derivatives for their anticancer activity. Among these, a derivative closely related to this compound demonstrated potent inhibition of breast cancer cell lines. The compound was found to induce apoptosis via the mitochondrial pathway and showed synergistic effects when combined with standard chemotherapy agents .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of similar compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting a potential therapeutic role in conditions like Alzheimer's disease. The study highlighted the need for further research into the pharmacokinetics and bioavailability of these compounds to optimize their therapeutic profiles .

Mechanism of Action

The mechanism by which 4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorinated benzamide moiety can enhance binding affinity and specificity, while the quinoline core can interact with various biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Table 1: Key Structural Differences and Implications
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Pyrrolo[3,2,1-ij]quinolin (tetrahydro) 4-Oxo, 4-fluoro-benzamide ~311 (estimated) Rigid tricyclic core; potential for metal chelation via amide
4-Fluoro-N-(quinolin-8-yl)benzamide (3p) Simple quinoline 4-Fluoro-benzamide 267 [M+H]+ Lacks tricyclic system; reduced steric hindrance
4-Bromo-N-(4-oxo-pyrroloquinolin-8-yl)benzamide Pyrrolo[3,2,1-ij]quinolin (tetrahydro) 4-Oxo, 4-bromo-benzamide ~356 (estimated) Bromine increases polarizability but may reduce metabolic stability
(Z)-2-Thioxo-5-(4,4,6-trimethyl-pyrroloquinolin-ylidene)thiazolidin-4-one Pyrrolo[3,2,1-ij]quinolin (tetrahydro) Thioxothiazolidinone 340.1097 Electrophilic thioxo group; possible protease inhibition

Key Observations :

  • Halogen substitutions (F, Br, Cl) modulate electronic properties and lipophilicity. Fluorine offers a balance between metabolic stability and steric bulk .

Key Observations :

  • The target compound’s tricyclic core likely necessitates specialized conditions (e.g., reflux in acetic acid) for cyclization, as seen in related pyrroloquinoline derivatives .
  • Fluorinated benzamides generally achieve high purity (>99%) when synthesized via thiocarbamoylation or amidation .

Pharmacological and Physicochemical Properties

Key Observations :

  • The target compound’s fluorine atom balances lipophilicity, aiding membrane permeability without excessive hydrophobicity.
  • Rigid tricyclic systems may limit solubility but improve target engagement compared to flexible analogs .

Structure-Activity Relationships (SAR)

  • Amide Coordination: The 8-position benzamide is critical for metal chelation (e.g., Cu, Ni), as seen in copper-catalyzed bromination reactions. Replacement with esters (e.g., quinolin-8-yl benzoate) abolishes activity .
  • Halogen Effects : Fluorine at the 4-position (benzamide) improves metabolic stability over chloro/bromo analogs, which may undergo faster dehalogenation .
  • Core Rigidity: Tricyclic pyrroloquinoline derivatives show enhanced selectivity in enzyme inhibition compared to monocyclic quinolines, likely due to reduced conformational flexibility .

Biological Activity

4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17FN2O3C_{18}H_{17}FN_2O_3, with a molecular weight of approximately 328.34 g/mol. The presence of a fluorine atom and a benzamide group contributes to its distinct chemical properties and biological interactions.

The compound's mechanism of action appears to involve interaction with various biological macromolecules, including enzymes and receptors. Its structural characteristics enable it to bind effectively to specific targets within the body, potentially modulating their activity and leading to therapeutic effects.

Target Interaction

Research indicates that compounds with similar structures often target kinases or other proteins involved in signaling pathways related to cancer and inflammation. For instance, studies have shown that related compounds exhibit inhibitory effects on receptor tyrosine kinases (RTKs), which are crucial in cancer progression .

Anticancer Potential

Several studies have investigated the anticancer properties of compounds structurally related to this compound. For example:

  • In vitro Studies : Compounds featuring the pyrroloquinoline scaffold have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .
  • In vivo Studies : Animal models treated with similar benzamide derivatives showed reduced tumor growth rates compared to controls, indicating potential for further development as anticancer agents .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of related compounds. For example:

  • Bacterial Inhibition : Certain derivatives have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria through disruption of bacterial cell wall synthesis .
  • Fungal Activity : Some studies report antifungal effects against common pathogens such as Candida species .

Comparative Analysis

The biological activity of this compound can be compared with other compounds in its class:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism
4-fluoro-N-(...)ModerateLowKinase inhibition
3-fluoro-N-(...)HighModerateApoptosis induction
5-fluoro-N-(...)HighHighCell wall disruption

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating a series of benzamide derivatives for their anticancer activity against breast cancer cell lines (MCF7), it was found that modifications in the pyrroloquinoline structure significantly enhanced cytotoxicity. The most potent compound demonstrated an IC50 value in the low micromolar range.

Case Study 2: Antimicrobial Assessment
A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

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